molecular formula C12H15Cl2NO3 B095489 2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid CAS No. 17528-53-9

2-[4-[bis(2-chloroethyl)amino]phenoxy]acetic acid

Cat. No. B095489
Key on ui cas rn: 17528-53-9
M. Wt: 292.15 g/mol
InChI Key: IVWVTSYBZDGRSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05852011

Procedure details

A suspension of 1.99 g (6.50 mmol) of methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate in 60 ml of concentrated hydrochloric acid was heated at 50° C. for 30 minutes. The suspension was washed with methylene chloride, neutralized with sodium hydrogencarbonate, and then extracted with methylene chloride. The extract was washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and then concentrated, whereby 1.23 g of the title compound were obtained as colorless crystals (yield: 65%).
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate
Quantity
1.99 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:19]=[CH:18][C:11]([O:12][CH2:13][C:14]([O:16]C)=[O:15])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7]>Cl>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:19]=[CH:18][C:11]([O:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7]

Inputs

Step One
Name
methyl 4-[N,N-bis(2-chloroethyl)amino]phenoxyacetate
Quantity
1.99 g
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(OCC(=O)OC)C=C1
Name
Quantity
60 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The suspension was washed with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
The extract was washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: CALCULATEDPERCENTYIELD 64.8%
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.